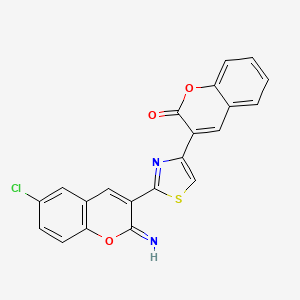

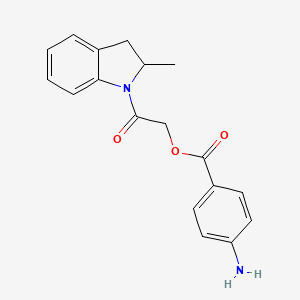

![molecular formula C20H17N5OS2 B2879634 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1209929-10-1](/img/structure/B2879634.png)

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazoles . These compounds are known for their diverse biological activities, including antitumor and cytotoxic activity .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles is typically based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . A new method for assembling the imidazo[2,1-b][1,3]thiazole system has been proposed, which is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a formula of C20H23N5OS . It includes several functional groups, such as imidazole, thiazole, and carboxamide .科学的研究の応用

Anti-Inflammatory Activity

Research by Lantos et al. (1984) on isomeric dihydroimidazo[2,1-b]thiazoles, which share a core structure with the specified compound, revealed significant anti-inflammatory activity. Their study, conducted using an adjuvant arthritic rat assay, demonstrated the compounds' potential in stimulating cell-mediated immunity, suggesting their applicability in developing anti-inflammatory drugs (Lantos et al., 1984).

Synthesis and Derivatives

Fadda et al. (2013) discussed the synthesis of new tetrahydropyrimidine-2-thione and their derivatives, providing insights into the versatility of the core structure for creating a range of bioactive molecules. This research underlines the chemical flexibility and potential pharmaceutical applications of compounds related to the specified chemical (Fadda et al., 2013).

DNA Binding Properties

Swalley et al. (1996) explored the binding properties of pyrrole−imidazole polyamides to DNA sequences, which is relevant to the chemical structure of interest due to the shared imidazole component. Their findings contribute to the understanding of how such compounds can be designed for specific DNA sequence recognition, offering pathways to targeted gene regulation (Swalley et al., 1996).

Anticancer Activity

Penning et al. (2010) identified benzimidazole carboxamide derivatives, showcasing a structural resemblance, that exhibited potent PARP enzyme inhibition, highlighting their therapeutic potential in cancer treatment. This research illuminates the anticancer capabilities of structurally related compounds, emphasizing the importance of such chemical frameworks in developing new oncology therapies (Penning et al., 2010).

Antimicrobial and Antifungal Applications

Verma and Verma (2022) synthesized and evaluated novel pyrimidine derivatives for their antimicrobial and anticancer activities. This study suggests the broader applicability of compounds with similar structural features in combating various microbial pathogens and cancer cells, demonstrating the versatility of such molecules in medicinal research (Verma & Verma, 2022).

将来の方向性

The future directions for the research on “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide” could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its mechanism of action . Additionally, the development of more effective and safer derivatives could be a promising direction .

作用機序

Target of Action

It’s known that derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, to which this compound belongs, have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Mode of Action

It’s known that similar compounds exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity . The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .

Biochemical Pathways

It’s known that similar compounds have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Pharmacokinetics

The predicted data shows that the compound has a logp of 220, indicating its lipophilicity, which can impact its absorption and distribution within the body . The water solubility at 25°C is estimated to be 0.1253 mg/L, which can affect its dissolution rate and hence bioavailability .

Action Environment

It’s known that the outcome of the reaction that forms similar compounds depends on the structure of the starting bromo ketone .

特性

IUPAC Name |

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS2/c1-13-17(28-20(21-13)24-8-2-3-9-24)18(26)22-15-6-4-14(5-7-15)16-12-25-10-11-27-19(25)23-16/h2-9,12H,10-11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQBKXYPDWLVCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

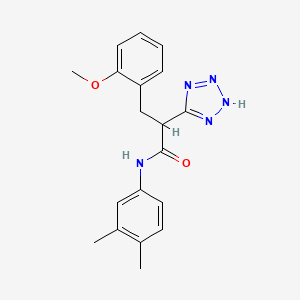

![N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2879554.png)

![3-[[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2879557.png)

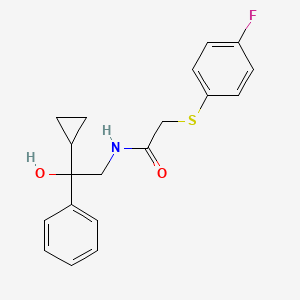

![(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2879559.png)

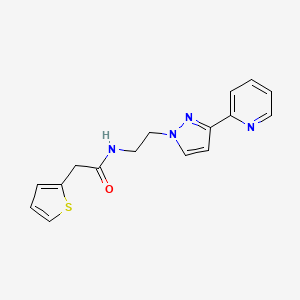

![N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2879560.png)

![Ethyl 4-(2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2879563.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2879564.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2879567.png)

![N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2879573.png)